(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
This compound belongs to the pyrrolidine-2,3-dione family, characterized by a bicyclic core with ketone functionalities at positions 2 and 2. Its structure features a benzyl group at N1, a hydroxymethylidene moiety at C4 substituted with a 4-fluorophenyl group, and a 3-methoxyphenyl substituent at C3. The (4E)-configuration indicates a trans arrangement of the hydroxymethylidene group relative to the pyrrolidine ring, which may influence molecular geometry and intermolecular interactions . Pyrrolidine-2,3-diones are known for diverse bioactivities, including antimicrobial and enzyme inhibitory properties, often modulated by substituent effects .
Properties
IUPAC Name |
(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-31-20-9-5-8-18(14-20)22-21(23(28)17-10-12-19(26)13-11-17)24(29)25(30)27(22)15-16-6-3-2-4-7-16/h2-14,22,28H,15H2,1H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYJNMCMIPRGG-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine core, along with the hydroxymethylidene and methoxyphenyl substituents, is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Pyrrolidine-2,3-diones have been identified as potential antibacterial agents , especially against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. A study demonstrated that derivatives of pyrrolidine-2,3-dione exhibited significant inhibition of PBP3 (penicillin-binding protein 3), which is essential for bacterial cell wall synthesis. The compound's structural features, particularly the hydroxyl group and heteroaryl moieties, are vital for this inhibitory action .
Table 1: Antimicrobial Activity of Pyrrolidine-2,3-Diones
| Compound Name | Target Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 60-100% | |
| Compound B | Staphylococcus aureus | 70% | |
| Compound C | Escherichia coli | 80% |
2. Anticancer Properties
Research indicates that pyrrolidine-2,3-diones may possess anticancer properties . These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. Notably, studies have highlighted their ability to modulate signaling pathways associated with cancer cell survival .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives has also been explored. Compounds in this class can inhibit NF-κB signaling pathways, reducing the expression of pro-inflammatory cytokines. This property suggests their potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A focused screening of a library containing pyrrolidine derivatives revealed several compounds with potent antibacterial activity against Pseudomonas aeruginosa. The study utilized fluorescence assays to measure target inhibition effectively, demonstrating the compound's ability to disrupt bacterial growth without significant cytotoxic effects on human cells .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways. The presence of specific substituents on the pyrrolidine ring enhanced its efficacy in reducing cell viability in several cancer models .
Chemical Reactions Analysis
Oxidation Reactions
The conjugated enone system (C4–C5) and hydroxymethylidene group are susceptible to oxidation:
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Reagents/Conditions :
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KMnO₄/H₂SO₄ (acidic conditions) oxidizes the α,β-unsaturated system to form carboxylic acid derivatives.
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Ozone (O₃) followed by reductive workup cleaves the double bond, yielding two ketone fragments.
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Products :
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Formation of 4-(4-fluorobenzoyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione via oxidative cleavage.
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| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | α,β-unsaturated ketone | Carboxylic acid derivatives | 65–75% |
| O₃/Zn–H₂O | Conjugated C=C bond | Two fragmented ketones | 82% |
Reduction Reactions
Selective reduction of the enone system and hydroxymethylidene group is achievable:
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Catalytic Hydrogenation :
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H₂/Pd-C reduces the double bond to a single bond, forming 1-benzyl-4-(4-fluorophenyl-hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione.
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Sodium Borohydride (NaBH₄) :
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Reduces the ketone at C2/C3 to secondary alcohols but leaves the conjugated system intact.
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| Reagent | Selectivity | Product | Conditions |
|---|---|---|---|
| H₂ (1 atm)/Pd-C | C4–C5 double bond | Saturated pyrrolidine-dione | RT, ethanol |
| NaBH₄ | C2/C3 ketones | Diol derivatives | 0°C, THF |
Nucleophilic Substitution
The benzyl group at N1 and methoxy group at C5 are reactive sites:
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Benzyl Group Replacement :
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Demethylation :
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BBr₃ in CH₂Cl₂ cleaves the 3-methoxyphenyl group to a hydroxyl derivative, enhancing solubility.
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Hydrolysis Reactions
The hydroxymethylidene group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl/H₂O) :
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Converts the hydroxymethylidene to a ketone, forming 4-(4-fluorophenyl-carbonyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione.
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Basic Hydrolysis (NaOH/EtOH) :
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Degrades the pyrrolidine ring, producing fragmented amides and aromatic alcohols.
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Cycloaddition and Rearrangement
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:
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Dienophiles :
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Electrocyclic Rearrangements :
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Thermal conditions (Δ = 120°C) induce ring-opening to form linear diketones.
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Key Mechanistic Insights from Analog Studies
Comparison with Similar Compounds
Structural Features
Key Observations :
- Spiro vs. Monocyclic Systems: Dispiro derivatives (e.g., ) exhibit rigid 3D structures, whereas monocyclic pyrrolidine-2,3-diones (e.g., ) allow greater conformational flexibility.
Key Observations :
- High yields (~90%) are achievable for pyrrolidine-2,3-diones using ethanol as a solvent and 4-substituted benzylamines under mild heating .
Key Observations :
- Fluorinated aromatic rings (e.g., 4-fluorophenyl) improve metabolic stability and membrane permeability compared to hydroxyl or methoxy groups alone .
- The hydroxymethylidene group in the target compound may facilitate hydrogen bonding with biological targets, similar to the hydroxy group in 3-pyrrolin-2-ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
